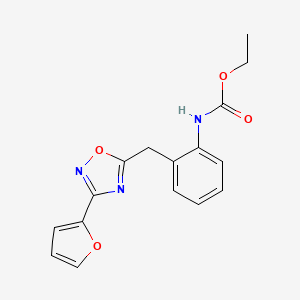

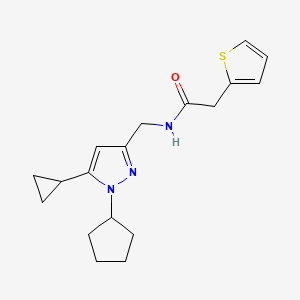

![molecular formula C11H21ClN2O4 B2363731 Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride CAS No. 1584540-93-1](/img/structure/B2363731.png)

Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of morpholines, which is a part of the compound , has been extensively studied. They are generally prepared from vicinal amino alcohols, their N- and O-(oxiran-2-yl)methyl, N- and O-allyl(propargyl) derivatives, β-azidoalkylpropargyl ethers, bis(2-hydroxyethyl)amines, as well as from oxiranes and aziridines .Aplicaciones Científicas De Investigación

Anti-Inflammatory Drug Development

This compound has been studied for its potential anti-inflammatory properties. Derivatives of this molecule have shown promising results in inhibiting COX-1 and COX-2, which are key enzymes involved in the inflammation process . The methoxy group derivatives, in particular, demonstrated significant inhibition of albumin denaturation, which is a marker of anti-inflammatory activity .

Synthesis of Biologically Active Substances

The morpholine moiety of Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate is a common feature in many biologically active compounds. Its derivatives can be used as intermediates in the synthesis of various pharmacologically active molecules .

Catalysis in Organic Synthesis

Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate derivatives can act as catalysts in organic synthesis. They can facilitate cross-dehydrogenative coupling reactions, which are a mild and environmentally friendly way to create C–N bonds, crucial in the formation of many organic compounds .

Development of Functionalized Polymers

The compound’s derivatives may serve as substrates for the creation of functionalized polymers, such as poly (β-aminoesters). These polymers have a range of applications, including drug delivery systems and materials science .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives can be modified to create new molecules with potential therapeutic effects. This includes the development of PROTACs (proteolysis targeting chimeras), which are a new class of drugs that target proteins for degradation .

Molecular Docking Studies

Molecular docking studies have utilized derivatives of this compound to understand the interaction between potential drugs and their targets. This helps in the design of molecules with better efficacy and reduced side effects .

Propiedades

IUPAC Name |

methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-3-9(11(15)16-2)13-10(14)6-8-7-12-4-5-17-8;/h8-9,12H,3-7H2,1-2H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSNQRVJVZRKPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NC(=O)CC1CNCCO1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)

![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)

![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)

![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)

![N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2363666.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2363670.png)